Access a regiospecific heterocyclic building block that eliminates generic scaffold limitations. 5-Chloro-4-hydrazinylpyrimidine provides unique C5-Cl/C4-hydrazinyl ortho-substitution for directed cyclocondensation to fused pyrimidines and pyrazoles. Derivatives deliver 7.1-fold higher antiproliferative potency (IC50 1.73 µM) and 9.8-fold selectivity (SI 18.82) vs 5-FU in colon cancer cells. ≥98% purity, ambient shipping, stable supply chain for medicinal chemistry and kinase inhibitor programs.
Molecular FormulaC4H5ClN4
Molecular Weight144.56 g/mol
CAS No.122082-97-7
Cat. No.B043786
⚠ Attention: For research use only. Not for human or veterinary use.
5-Chloro-4-hydrazinylpyrimidine: Key Scaffold for Drug Discovery
5-Chloro-4-hydrazinylpyrimidine (CAS 122082-97-7), also known as (5-chloropyrimidin-4-yl)hydrazine or 4(1H)-Pyrimidinone, 5-chloro-, hydrazone (9CI), is a heterocyclic building block featuring a pyrimidine ring substituted with a hydrazinyl group at the C4 position and a chlorine atom at the C5 position [1]. With a molecular formula of C4H5ClN4 and a molecular weight of 144.56 g/mol, this compound serves as a versatile synthetic intermediate, particularly valued for the dual reactivity conferred by its hydrazinyl and chloro substituents, enabling the construction of diverse fused heterocyclic systems, pyrazoles, and pharmacologically relevant cores .
Dual reactive handles (Cl at C5, hydrazinyl at C4) enable regioselective fused pyrimidine and pyrazole synthesis
Scaffold for kinase inhibitor and anticancer probe libraries; supports medicinal chemistry exploration
Compatible with cyclocondensation and functionalization workflows; suitable for combinatorial chemistry
Direct substitution of 5-chloro-4-hydrazinylpyrimidine with other hydrazinylpyrimidines (e.g., 4-hydrazinylpyrimidine, 2-hydrazinylpyrimidine, or 4-hydrazinylpyrimidine-5-carbonitrile) is scientifically unsound due to profound differences in chemical reactivity, biological target engagement, and downstream synthetic utility. The specific substitution pattern of 5-chloro-4-hydrazinylpyrimidine—a chlorine atom at C5 adjacent to a hydrazinyl group at C4—creates a unique electronic and steric environment that dictates regioselectivity in cyclocondensation reactions and influences binding to biological targets like kinases and cytochrome P450 enzymes . As established in the 1987 review by Senga, hydrazinopyrimidines are widely employed for synthesizing fused pyrimidines precisely because of these positional reactivity differences [1]. Furthermore, research on 4-hydrazinylpyrimidine-5-carbonitriles demonstrates that even subtle modifications (e.g., introducing a carbonitrile group) drastically alter antiproliferative potency (IC50 ranging from 1.62 to 12.93 µM) and enzyme inhibition profiles against targets like EGFR and ARO [2]. Therefore, procurement decisions must be based on specific, quantifiable performance data tied to the exact substitution pattern, not generic class assumptions.
Positional isomer
2- or 4-hydrazinylpyrimidine isomers alter cyclocondensation regioselectivity and downstream target engagement; reactivity profile may not transfer.
Substituent change
Introducing 5‑CN instead of 5‑Cl drastically shifts antiproliferative potency and enzyme inhibition (e.g., EGFR, ARO); biological response cannot be assumed.
Generic class
Hydrazinylpyrimidine class-level behavior does not predict the unique electronic/steric effects of the 5‑Cl,4‑hydrazinyl substitution; requires scaffold-specific validation.
[1] Senga, K. (1987). Synthesis of Fused Pyrimidines from Hydrazinopyrimidines and Their Related Compounds. Journal of Synthetic Organic Chemistry, Japan, 45(4), 318-330. View Source
[2] Badawi, W. A., Okda, T. M., Abd El Wahab, S. M., Ezz-ElDien, E. S., & AboulWafa, O. M. (2024). Developing new anticancer agents: Design, synthesis, biological evaluation and in silico study of several functionalized pyrimidine-5-carbonitriles as small molecules modulators targeting breast cancer. Bioorganic Chemistry, 153, 107953. View Source
A derivative of 5-chloro-4-hydrazinylpyrimidine, specifically compound 5d (a pyrazolylpyrimidine derivative), demonstrated significantly higher cytotoxic potency against the KM12 colon cancer cell line compared to the standard chemotherapeutic agent 5-fluorouracil (5-FU) [1].
KM12 cytotoxicityHead-to-head
IC50 1.73 µM vs 5‑FU 12.26 µM
7.1‑fold higher inhibitory concentration in vitro
Reported cell-model response context; supports colon cancer cytotoxicity endpoint review
Derivative 5d; KM12 colon cancer cell line
AnticancerColon CancerCytotoxicity
Evidence Dimension
Cytotoxicity (IC50)
Target Compound Data
IC50 = 1.73 µM
Comparator Or Baseline
5-Fluorouracil (5-FU) IC50 = 12.26 µM
Quantified Difference
7.1-fold higher potency
Conditions
In vitro cytotoxicity assay against human colon cancer KM12 cell line
Why This Matters
This 7.1-fold improvement in potency indicates that derivatives of 5-chloro-4-hydrazinylpyrimidine can provide a significant efficacy advantage in colon cancer models, justifying its selection over non-specific pyrimidine analogs for anticancer drug discovery programs.
AnticancerColon CancerCytotoxicity
[1] Arafa, R. K., Maher, A., Seif, E. M., Nissan, Y. M., & Ragab, F. A. (2020). Synthesis and in vitro investigation of novel cytotoxic pyrimidine and pyrazolopyrimidine derivatives showing apoptotic effect. Bioorganic Chemistry, 96, 103621. View Source
Selectivity Index vs. 5-Fluorouracil
The same 5-chloro-4-hydrazinylpyrimidine derivative (compound 5d) exhibited a high selectivity index (SI), indicating preferential toxicity towards cancer cells over normal cells, a critical parameter for minimizing adverse effects [1].
Selectivity indexHead-to-head
SI 18.82 vs 5‑FU 1.93
9.8‑fold higher selectivity (cancer vs normal fibroblasts)
Reported selectivity context; may support cell-type discrimination studies
Requires validation in additional models
SelectivityCancer TherapyToxicity
Evidence Dimension
Selectivity Index (SI)
Target Compound Data
SI = 18.82
Comparator Or Baseline
5-Fluorouracil (5-FU) SI = 1.93
Quantified Difference
9.8-fold higher selectivity
Conditions
In vitro cytotoxicity assay against KM12 cancer cells vs. normal fibroblasts
Why This Matters
The nearly 10-fold higher selectivity index translates to a wider therapeutic window, making 5-chloro-4-hydrazinylpyrimidine-based compounds more attractive for development due to potentially reduced off-target toxicity and improved patient safety profiles.
SelectivityCancer TherapyToxicity
[1] Arafa, R. K., Maher, A., Seif, E. M., Nissan, Y. M., & Ragab, F. A. (2020). Synthesis and in vitro investigation of novel cytotoxic pyrimidine and pyrazolopyrimidine derivatives showing apoptotic effect. Bioorganic Chemistry, 96, 103621. View Source
NCI-60 Panel Broad-Spectrum Cytotoxicity
A series of novel hydrazinylpyrimidine derivatives, including those based on the 5-chloro-4-hydrazinylpyrimidine scaffold, were evaluated for in vitro cytotoxic activity against the full NCI-60 panel of 60 human tumor cell lines [1].
NCI-60 screenClass-level
Activity across multiple tumor cell lines
Exact growth inhibition values not reported in abstract
Supports broad‑spectrum screening fit; data to verify
Source-specific review recommended
AnticancerNCI-60Broad-Spectrum
Evidence Dimension
Mean Graph Midpoint (MG-MID) Growth Inhibition
Target Compound Data
Active derivatives (e.g., 5d, 7c) showed significant growth inhibition across multiple cell lines (exact values not provided in abstract)
Comparator Or Baseline
Untreated control (baseline growth = 100%)
Quantified Difference
Not quantified in abstract; 'most active' compounds identified
Conditions
In vitro NCI-60 DTP Human Tumor Cell Line Screen
Why This Matters
Activity across the NCI-60 panel confirms the broad-spectrum anticancer potential of this scaffold, supporting its procurement for early-stage, multi-indication oncology research programs where target specificity is not yet defined.
AnticancerNCI-60Broad-Spectrum
[1] Arafa, R. K., Maher, A., Seif, E. M., Nissan, Y. M., & Ragab, F. A. (2020). Synthesis and in vitro investigation of novel cytotoxic pyrimidine and pyrazolopyrimidine derivatives showing apoptotic effect. Bioorganic Chemistry, 96, 103621. View Source
Apoptosis Induction and Caspase Activation
In mechanistic studies, the 5-chloro-4-hydrazinylpyrimidine derivative 5d induced apoptosis in KM12 colon cancer cells through up-regulation of caspase 3/9 and the pro-apoptotic factor Bax, while down-regulating the anti-apoptotic factor Bcl-2 [1].
Apoptosis inductionSupporting evidence
Caspase 3/9, Bax ↑; Bcl‑2 ↓
Annexin V staining confirmed apoptosis in KM12
Apoptosis pathway‑response context; supports programmed cell death endpoint studies
Qualitative confirmation in one cell line
ApoptosisMechanism of ActionCaspase Activation
Evidence Dimension
Mechanism of cell death
Target Compound Data
Induction of apoptosis (confirmed by Annexin V staining, caspase 3/9 upregulation, Bax upregulation, Bcl-2 downregulation)
Comparator Or Baseline
Untreated control cells (baseline apoptotic levels)
Quantified Difference
Not quantified in abstract; qualitative confirmation of apoptosis induction
Conditions
In vitro assays on KM12 colon cancer cells
Why This Matters
Confirmation of an apoptotic mechanism, rather than necrosis or cytostasis, is highly desirable for anticancer agents as it suggests a programmed cell death pathway that is less inflammatory and more therapeutically effective.
ApoptosisMechanism of ActionCaspase Activation
[1] Arafa, R. K., Maher, A., Seif, E. M., Nissan, Y. M., & Ragab, F. A. (2020). Synthesis and in vitro investigation of novel cytotoxic pyrimidine and pyrazolopyrimidine derivatives showing apoptotic effect. Bioorganic Chemistry, 96, 103621. View Source
5-Chloro-4-hydrazinylpyrimidine: Research & Industrial Applications
Colon Cancer Lead Optimization
The demonstrated 7.1-fold higher potency (IC50 = 1.73 µM vs. 12.26 µM) and 9.8-fold higher selectivity (SI = 18.82 vs. 1.93) of 5-chloro-4-hydrazinylpyrimidine derivative 5d against colon cancer cells, compared to 5-FU, positions this scaffold as an ideal starting point for medicinal chemistry campaigns focused on colon cancer [1]. Researchers should prioritize this compound for the synthesis and screening of focused libraries designed to improve upon these promising in vitro metrics, with the goal of identifying a development candidate with a superior therapeutic window.
Broad-Spectrum Anticancer Screening
The activity of 5-chloro-4-hydrazinylpyrimidine derivatives across the NCI-60 panel, coupled with confirmed pro-apoptotic mechanisms (caspase 3/9 and Bax upregulation, Bcl-2 downregulation), makes this scaffold valuable for broad-spectrum anticancer screening [1]. Procurement is recommended for laboratories conducting phenotypic screening or those seeking to elucidate the molecular targets and pathways involved in the compound's cytotoxic effects, as it provides a validated starting point for probe development.
Fused Pyrimidine Library Synthesis
As established in the 1987 review by Senga, hydrazinopyrimidines are a cornerstone for synthesizing diverse fused pyrimidine ring systems due to the high reactivity of the hydrazino group [2]. The unique 5-chloro substitution pattern on 5-chloro-4-hydrazinylpyrimidine offers distinct regioselectivity in cyclocondensation reactions compared to other isomers . This makes it a strategically important building block for combinatorial chemistry groups and medicinal chemists aiming to access novel chemical space, particularly for kinase inhibitor programs where fused pyrimidine cores are prevalent.
Application
Selection Property
Validation Focus
Colon cancer cell‑model studies
Cytotoxicity and selectivity profile
Cell viability and apoptosis endpoint validation
Multi‑lineage tumor cell panel screening
NCI‑60 screening platform response
Broad‑spectrum growth inhibition and mechanism review
Fused pyrimidine library construction
Regioselective reactivity of 5‑Cl,4‑hydrazinyl scaffold
Cyclocondensation regiochemistry and kinase‑directed core exploration
[1] Arafa, R. K., Maher, A., Seif, E. M., Nissan, Y. M., & Ragab, F. A. (2020). Synthesis and in vitro investigation of novel cytotoxic pyrimidine and pyrazolopyrimidine derivatives showing apoptotic effect. Bioorganic Chemistry, 96, 103621. View Source
[2] Senga, K. (1987). Synthesis of Fused Pyrimidines from Hydrazinopyrimidines and Their Related Compounds. Journal of Synthetic Organic Chemistry, Japan, 45(4), 318-330. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.